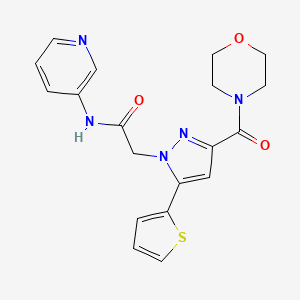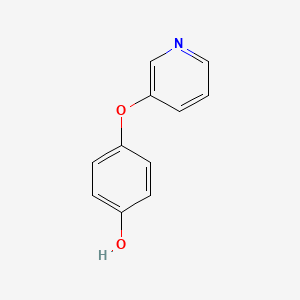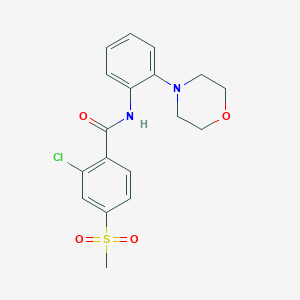
2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide (CMMPB) is an important chemical compound that is widely used in scientific research and industrial applications. It is a colorless crystalline solid that is soluble in water and has a molecular weight of 359.9 g/mol. CMMPB is a versatile compound that has many uses in the laboratory and in industry.
Wissenschaftliche Forschungsanwendungen
Aromatic Sulfonamide Inhibitors
Aromatic sulfonamides, including molecules similar to 2-chloro-4-(methylsulfonyl)-N-(2-morpholinophenyl)benzenecarboxamide, have been investigated for their potential as inhibitors of carbonic anhydrase isoenzymes. These compounds have shown nanomolar half-maximal inhibitory concentrations (IC50) across various isoenzymes, suggesting their potential in designing inhibitors with specific isoenzyme affinity (Supuran, Maresca, Gregáň, & Remko, 2013).
Molecular Structure Analysis
Research into molecules with structural similarities to this compound often focuses on their molecular and crystal structures. For instance, studies on N‐(4‐Ethyl‐7‐fluoro‐3‐oxo‐3,4‐dihydro‐2H‐benzo[b][1,4]oxazin‐6‐yl)‐4‐(methylsulfon‐yl)‐2‐nitrobenzamide acetonitrile solvate have revealed intricate details about intra- and intermolecular hydrogen bonds, providing insights into how such molecules might interact with biological targets (Pang, Yang, Yin, & Mao, 2006).
Anticancer Activity
Sulfonamide derivatives, which include compounds structurally related to this compound, have been evaluated for their cytotoxic activities against various cancer cell lines. For example, novel sulfonamide derivatives have been synthesized and tested for their potential anticancer activity, showing promising results against specific cancer cell types (Ghorab, Alsaid, Abdullah-al-Dhfyan, & Arafa, 2015).
Antimicrobial Agents
Compounds containing morpholine and sulfonamide groups have also been explored for their antimicrobial properties. Research into derivatives of 1,2,4-triazole containing morpholine moiety has identified several compounds with significant antimicrobial activity, highlighting the potential of such chemical structures in developing new antimicrobial agents (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012).
Pharmacological Applications
The pharmacological applications of compounds similar to this compound extend to areas such as the development of novel antidepressants and the study of enzyme inhibitors. For instance, the synthesis and pharmacological evaluation of such compounds can lead to the identification of new therapeutic agents with potential applications in treating various diseases (Donskaya, Antonkina, Glukhan, & Smirnov, 2004).
Eigenschaften
IUPAC Name |
2-chloro-4-methylsulfonyl-N-(2-morpholin-4-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-26(23,24)13-6-7-14(15(19)12-13)18(22)20-16-4-2-3-5-17(16)21-8-10-25-11-9-21/h2-7,12H,8-11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWCRXRSWUWKPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2N3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

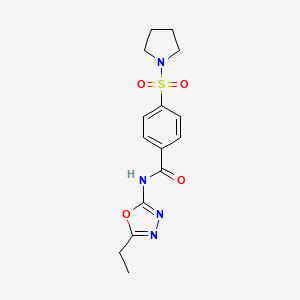

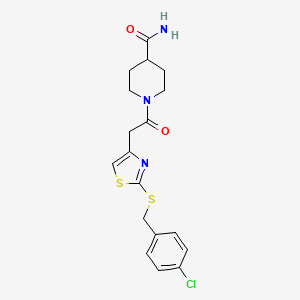
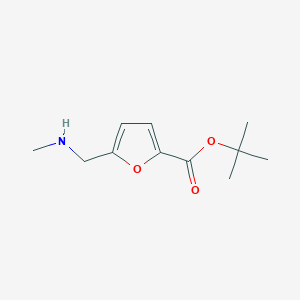
![2-((3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2968239.png)
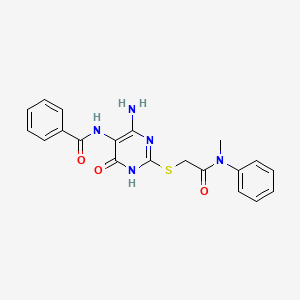



![11-Acetyl-6-oxo-7,11-diazatricyclo[7.3.1.0<2,7>]trideca-2,4-diene](/img/structure/B2968245.png)
![N-(3,4-dimethoxyphenethyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2968246.png)
![3-(but-2-yn-1-yloxy)-5H,7H,8H-thiopyrano[4,3-c]pyridazine](/img/structure/B2968248.png)
